molecular formula C9H11NO3S B8479126 (4-aminophenyl) cyclopropanesulfonate

(4-aminophenyl) cyclopropanesulfonate

Cat. No.: B8479126
M. Wt: 213.26 g/mol
InChI Key: BCSIYPAEIYSRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-aminophenyl) cyclopropanesulfonate is an organic compound that features a cyclopropane ring, a sulfonic acid ester group, and an amino-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanesulfonic acid 4-amino-phenyl ester typically involves the reaction of cyclopropanesulfonyl chloride with 4-aminophenol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of cyclopropanesulfonic acid 4-amino-phenyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(4-aminophenyl) cyclopropanesulfonate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The sulfonic acid ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-aminophenyl) cyclopropanesulfonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropanesulfonic acid 4-amino-phenyl ester involves its interaction with specific molecular targets. The sulfonic acid ester group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The amino group can form hydrogen bonds and participate in various biochemical interactions. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanesulfonic acid phenyl ester
  • Cyclopropanesulfonic acid 4-nitro-phenyl ester
  • Cyclopropanesulfonic acid 4-methyl-phenyl ester

Uniqueness

(4-aminophenyl) cyclopropanesulfonate is unique due to the presence of both the cyclopropane ring and the amino-phenyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

(4-aminophenyl) cyclopropanesulfonate

InChI

InChI=1S/C9H11NO3S/c10-7-1-3-8(4-2-7)13-14(11,12)9-5-6-9/h1-4,9H,5-6,10H2

InChI Key

BCSIYPAEIYSRSF-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)OC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

This material was prepared from cyclopropanesulfonic acid 4-nitro-phenyl ester (J. F. King et al; Phosphorus, Sulfur and Silicon and the Related Elements; 1-4; 1993; p 445) (1.096 g) by hydrogenation over 10% Pd/C as catalyst, in ethanol/AcOEt as solvent (10 ml/15 ml) for 16 h, and at atmospheric pressure and RT. Yellow oil (0.55 g). MS (m/e): 214.2 [MH+].
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cyclopropanesulfonic acid 4-nitro-phenyl ester
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oil
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ethanol AcOEt
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